Dihydrocinnoline - 63863-33-2

Dihydrocinnoline

Catalog Number: EVT-15581564
CAS Number: 63863-33-2
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydrocinnoline is a bicyclic organic compound belonging to the class of heterocycles. It is characterized by a fused structure that includes a pyridine-like nitrogen atom within its ring system. Dihydrocinnoline derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The compound is often synthesized for research purposes and has applications in various scientific fields.

Source and Classification

Dihydrocinnoline can be classified under the broader category of dihydroquinolines, which are structural isomers of quinoline. Its structural formula can be represented as C9H8NC_9H_8N, indicating the presence of nine carbon atoms, eight hydrogen atoms, and one nitrogen atom. The compound is often derived from natural sources or synthesized through various chemical reactions involving simpler organic compounds.

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for synthesizing dihydrocinnoline, including:

  1. Palladium-Catalyzed Reactions: This method involves the use of palladium catalysts to facilitate the formation of dihydroquinolines from Morita-Baylis-Hillman alcohols through intermolecular coupling followed by intramolecular reactions. This process has shown high yields, making it an efficient synthetic route .
  2. Hydrazine-Catalyzed Ring-Closing Reactions: A novel approach utilizes hydrazine to catalyze ring-closing carbonyl-olefin metathesis, producing dihydroquinolines with significant yields. This method allows for a streamlined synthesis process .
  3. Traditional Synthetic Methods: Classic methods such as the Skraup synthesis and Friedländer synthesis have also been employed historically to create dihydrocinnoline derivatives, though these methods may require more complex reaction conditions and longer reaction times .
Molecular Structure Analysis

Structure and Data

The molecular structure of dihydrocinnoline comprises two fused rings with the following characteristics:

  • Molecular Formula: C9H8NC_9H_8N
  • Molecular Weight: Approximately 132.17 g/mol
  • Structural Representation: The compound features a bicyclic structure where one ring contains a nitrogen atom.

The compound's geometry allows for various substituents, leading to diverse derivatives that can exhibit different chemical properties and biological activities.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydrocinnoline can undergo several chemical reactions:

  1. Electrophilic Substitution: Dihydrocinnoline can react with electrophiles due to the nucleophilic nature of its nitrogen atom, allowing for substitution reactions that modify its structure.
  2. Reduction Reactions: The compound can be reduced to yield other derivatives, which may enhance its biological activity or alter its physical properties.
  3. Condensation Reactions: Dihydrocinnoline can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures useful in medicinal chemistry.

These reactions are crucial for modifying dihydrocinnoline to enhance its therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action of dihydrocinnoline derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Antimicrobial Activity: Some dihydrocinnoline derivatives exhibit antimicrobial effects by inhibiting bacterial enzyme activity, disrupting cellular processes.
  • Anticancer Properties: Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Further research is ongoing to elucidate specific mechanisms related to various biological activities attributed to these compounds.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydrocinnoline exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid or powder.
  • Melting Point: The melting point varies depending on the specific derivative but generally falls within a range suitable for laboratory handling.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

These properties are essential for determining the compound's suitability for various applications in research and industry.

Applications

Scientific Uses

Dihydrocinnoline derivatives find applications in several scientific fields:

  1. Medicinal Chemistry: Used as precursors for developing new pharmaceuticals due to their potential biological activities.
  2. Material Science: Investigated for their electronic properties in organic semiconductors.
  3. Biochemistry Research: Employed in studies aimed at understanding enzyme mechanisms or cellular processes.

The versatility of dihydrocinnoline makes it an important compound for ongoing research across multiple disciplines, highlighting its significance in both theoretical studies and practical applications.

Historical Development and Significance of Dihydrocinnoline Derivatives

Evolution of Dihydrocinnoline Synthesis in Heterocyclic Chemistry

The synthesis of dihydrocinnoline derivatives represents a significant chapter in the advancement of heterocyclic chemistry, with roots extending to classical cinnoline chemistry. Cinnolines—bicyclic heteroaromatic compounds featuring a benzene ring fused with a pyridazine moiety—have long been recognized as privileged scaffolds in medicinal chemistry due to their versatile bioactivity profiles. The partially saturated dihydrocinnoline variants emerged as critical synthetic targets to modulate electronic properties, enhance solubility, and explore novel pharmacological space while retaining core structural features [1] [2].

Early synthetic approaches to dihydrocinnoline derivatives were limited by harsh reaction conditions, poor regioselectivity, and low yields. The classical von Richter–Widman–Stoermer cinnoline synthesis (1883-1909) established foundational methods by cyclizing aniline derivatives through diazonium intermediates, but these protocols proved challenging to adapt for selective dihydrocinnoline production [2]. Traditional strategies generally suffered from multistep reaction sequences and limited substrate scope, restricting access to structurally diverse analogs needed for thorough structure-activity relationship studies [2].

A transformative advancement came with transition metal-catalyzed methodologies in the early 21st century. In 2012, Ge and colleagues developed a copper-catalyzed intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones, enabling efficient construction of the cinnoline core through sequential C(sp³)-H oxidation, cyclization, and aromatization [2]. This represented a paradigm shift toward atom-economical routes with improved functional group tolerance. The following year, You et al. (2013) introduced a rhodium(III)-catalyzed oxidative C-H activation strategy using azo compounds and alkynes, achieving unprecedented control over the substituent pattern and providing access to both cinnolines and their reduced derivatives [2]. These catalytic systems enabled the strategic installation of pharmacophores at specific positions on the dihydrocinnoline scaffold, facilitating rational drug design.

The synthetic evolution continued with innovations in reductive protocols and dearomatization strategies. Kaszynski and Sandhu (2000) demonstrated that intramolecular reductive coupling of 2,2'-dinitrobiphenyls provided efficient access to benzocinnolines, including dihydro analogs [2]. Modern approaches increasingly leverage organocatalytic dearomatization and asymmetric hydrogenation to produce enantioenriched dihydrocinnolines, addressing the critical need for chiral building blocks in contemporary drug discovery [8]. The development of regioselective reduction methods targeting specific positions within the cinnoline ring system has been particularly valuable for generating diverse dihydrocinnoline variants with distinct electronic and steric properties for biological evaluation [6].

Table 1: Evolution of Key Synthetic Methods for Dihydrocinnoline Derivatives

YearSynthetic MethodCatalyst/ReagentsKey AdvancementReference
1883-1909von Richter–Widman–Stoermer synthesisDiazonium chemistryEstablished foundational cinnoline cyclization [2]
2012Intramolecular dehydrogenative cyclizationCu catalysisImproved atom economy, functional group tolerance [2]
2013Oxidative C-H activationRh(III) catalysisComplete substituent control, access to reduced variants [2]
2000Intramolecular reductive couplingVarious reducing agentsEfficient benzocinnoline/dihydro access [2]
2010s+Organocatalytic dearomatizationChiral organocatalystsEnantioenriched dihydrocinnolines [6] [8]

The convergence of green chemistry principles and flow chemistry technologies has further refined dihydrocinnoline synthesis in recent years. Modern approaches emphasize catalytic methodologies over stoichiometric reagents, renewable solvents, and energy-efficient activation (microwave, photoredox), significantly improving the sustainability profile of these heterocyclic syntheses [1]. These methodological advances have transformed dihydrocinnolines from challenging synthetic targets to readily accessible building blocks, accelerating their investigation in pharmacological contexts.

Role in Early Pharmacological Discovery and Drug Design

Dihydrocinnoline derivatives entered pharmacological screening programs as strategic bioisosteric replacements for quinoline, isoquinoline, and naphthalene systems, capitalizing on their balanced lipophilicity profiles and hydrogen-bonding capabilities. Early medicinal chemistry investigations revealed that the dihydrocinnoline core offered distinct advantages over fully aromatic cinnolines, including improved solubility and opportunities for stereoselective interactions with biological targets [1] [5].

The structural similarity between dihydrocinnoline derivatives and biologically active alkaloids positioned them as privileged scaffolds in antibiotic and antiparasitic development. During the mid-20th century malaria chemotherapy campaigns, researchers systematically explored dihydrocinnoline-quinoline hybrids as alternatives to established aminoquinoline therapies. Khidre and colleagues designed novel quinoline compounds that incorporated dihydrocinnoline elements, aiming to overcome toxic side effects and emerging drug resistance associated with traditional aminoquinolines [1]. While these early analogs demonstrated promising antimalarial activities, their clinical development was often hindered by metabolic instability—a challenge that would later be addressed through strategic metabolic stabilization approaches, including deuteration [1] [3].

In the anticancer arena, dihydrocinnoline-based nitric oxide (NO) donors emerged as innovative antiproliferative agents. Xiao, Hua, Xu, and coworkers pioneered the design and synthesis of NO-releasing enmein-type diterpenoid-dihydrocinnoline hybrids from commercially available oridonin [1]. Their research demonstrated that these hybrid structures exhibited selective antiproliferative activity through dual mechanisms: induction of apoptosis-related proteins and controlled NO release. This work established the dihydrocinnoline moiety as a versatile pharmacophore capable of enhancing tumor-selective cytotoxicity while mitigating systemic toxicity—a significant advancement in targeted cancer therapeutics [1].

Table 2: Early Pharmacological Applications of Dihydrocinnoline Derivatives

Therapeutic AreaDihydrocinnoline Derivative ClassBiological ActivityMechanistic Insights
AntimalarialQuinoline-dihydrocinnoline hybridsActivity against resistant Plasmodium strainsHeme polymerization inhibition
AnticancerNO-donor diterpenoid hybridsSelective antiproliferative activityApoptosis induction via caspase activation
Anti-inflammatoryDual COX/5-LOX inhibitorsReduced ulcerogenic liabilityBalanced eicosanoid biosynthesis modulation
CNS DisordersBenzothiazole-dihydrocinnoline conjugatesAnticonvulsant activityGABAergic modulation
AntimicrobialEster derivatives of hydroxycanthin-6-oneBroad-spectrum activityMembrane disruption & biosynthesis inhibition

The integration of dihydrocinnoline scaffolds into multitarget ligand strategies represented another milestone in early drug design. Gouda and coworkers incorporated the dihydrocinnoline core into N-(4-bromophenyl)-7-cyano-6-substituted-pyrrolizine-5-carboxamide derivatives, creating dual COX/5-LOX inhibitors with safer gastric profiles compared to traditional NSAIDs [1]. This approach leveraged the dihydrocinnoline system's capacity for simultaneous interaction with multiple enzymatic targets involved in inflammatory cascades, demonstrating the scaffold's versatility in addressing complex disease pathophysiology.

In central nervous system (CNS) drug discovery, dihydrocinnoline derivatives demonstrated promising blood-brain barrier permeability. Quan and colleagues investigated novel benzothiazole-dihydrocinnoline conjugates with mercapto-triazole substituents, which showed significant anticonvulsant activity in maximal electroshock and subcutaneous pentylenetetrazole tests [1]. These compounds exhibited reduced neurotoxicity compared to reference standards, attributed to the hydrogen-bonding capacity and optimal log P values imparted by the partially saturated cinnoline system. The research highlighted how strategic modification of the dihydrocinnoline core could fine-tune CNS exposure and safety profiles.

The emergence of computational approaches in the late 20th century accelerated dihydrocinnoline-based drug design. Early Quantitative Structure-Activity Relationship (QSAR) models identified critical parameters governing dihydrocinnoline bioactivity, including molecular polarizability, dipole moment orientation, and electron density distribution [10]. These computational insights guided medicinal chemists in optimizing substituent patterns to enhance target affinity while maintaining favorable physicochemical properties. The implementation of virtual screening protocols specifically tailored for dihydrocinnoline libraries enabled rapid identification of novel antibacterial candidates when antibiotic resistance was becoming a critical public health concern [7] [10].

Dihydrocinnoline derivatives also played a pivotal role in advancing prodrug design strategies. The development of deuterated analogs of clopidogrel and vicagrel exemplified this approach, where strategic deuteration at the benzylic methyl ester group of dihydrocinnoline-containing molecules significantly improved metabolic characteristics and antiplatelet bioactivity [1]. This application demonstrated how the dihydrocinnoline scaffold could serve as a versatile platform for addressing pharmacokinetic limitations through targeted molecular modifications.

As drug discovery entered the 21st century, dihydrocinnoline derivatives transitioned from exploratory leads to validated pharmacophores in multiple therapeutic domains. Their continued evolution reflects the ongoing synergy between synthetic methodology development, computational design innovation, and biological target elucidation—positioning these heterocyclic systems as enduring components of the medicinal chemistry toolkit.

Properties

CAS Number

63863-33-2

Product Name

Dihydrocinnoline

IUPAC Name

1,2-dihydrocinnoline

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6,9-10H

InChI Key

QRDNXAYNXUKMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CNN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.